molecular formula C6H4Br3N B120722 2,4,6-Tribromoaniline CAS No. 147-82-0

2,4,6-Tribromoaniline

Cat. No.: B120722
CAS No.: 147-82-0
M. Wt: 329.81 g/mol
InChI Key: GVPODVKBTHCGFU-UHFFFAOYSA-N
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Description

2,4,6-Tribromoaniline is a brominated derivative of aniline with the molecular formula C₆H₄Br₃N. It is a white to pale cream powder that is used in the synthesis of various pharmaceuticals, agrochemicals, and fire-extinguishing agents . The compound is characterized by the presence of three bromine atoms attached to the benzene ring at the 2, 4, and 6 positions, and an amino group at the 1 position.

Mechanism of Action

Target of Action

2,4,6-Tribromoaniline is a brominated derivative of aniline . It is primarily used in the organic synthesis of pharmaceuticals, agrochemicals, and fire-extinguishing agents . The compound’s primary targets are the molecules or structures in these applications that require the properties of a brominated aniline derivative.

Mode of Action

The mode of action of this compound involves a nucleophilic substitution reaction with bromine . The bromine atoms enter at the two ortho positions and the para position of the aniline molecule, resulting in the formation of this compound . This reaction reduces the basic properties of the amino group, and salts even with strong acids are almost completely hydrolyzed in the presence of water .

Biochemical Pathways

It is known that the compound is used as an intermediate in the formulation of flame retardants incorporated into plastic materials . The bromine atoms in the compound likely interact with other molecules in these pathways, affecting their downstream effects.

Result of Action

The result of the action of this compound is the formation of brominated products useful in various industrial applications. For example, it is used in the synthesis of flame retardants incorporated into plastic materials . The bromine atoms in the compound provide the necessary properties for these applications.

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other reactants. For example, the nucleophilic substitution reaction with bromine occurs even in cold conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Tribromoaniline can be synthesized through the bromination of aniline. The process involves dissolving aniline in glacial acetic acid and then adding bromine solution dropwise. This reaction is exothermic and requires cooling to control the temperature . The reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{Br}_2 \rightarrow \text{C}_6\text{H}_2\text{Br}_3\text{NH}_2 + 3\text{HBr} ]

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar bromination reactions but on a larger scale. The process typically uses bromine water and aniline in the presence of acetic acid or dilute hydrochloric acid . The reaction is carried out in a controlled environment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromoaniline undergoes several types of chemical reactions, including:

    Electrophilic Substitution: The amino group in aniline activates the benzene ring towards electrophilic substitution, allowing bromine atoms to attach at the ortho and para positions.

    Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

Common Reagents and Conditions:

    Bromination: Bromine in acetic acid or hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Bromination: this compound.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: Reduced forms of the compound, though these are less commonly studied.

Scientific Research Applications

2,4,6-Tribromoaniline has several applications in scientific research:

Comparison with Similar Compounds

    2,4-Dibromoaniline: Lacks one bromine atom compared to 2,4,6-tribromoaniline, making it less reactive in certain substitution reactions.

    2,6-Dibromoaniline: Similar structure but with bromine atoms only at the 2 and 6 positions.

    4-Bromoaniline: Contains only one bromine atom at the para position, significantly altering its reactivity and applications.

Uniqueness: this compound is unique due to the presence of three bromine atoms, which significantly influence its chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific bromination patterns .

Properties

IUPAC Name

2,4,6-tribromoaniline
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InChI

InChI=1S/C6H4Br3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
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InChI Key

GVPODVKBTHCGFU-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)Br
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Molecular Formula

C6H4Br3N
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DSSTOX Substance ID

DTXSID5051733
Record name 2,4,6-Tribromoaniline
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Molecular Weight

329.81 g/mol
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Physical Description

Solid; [Merck Index] White powder; [MSDSonline]
Record name 2,4,6-Tribromoaniline
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Boiling Point

300 °C
Record name 2,4,6-TRIBROMOANILINE
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Solubility

INSOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER
Record name 2,4,6-TRIBROMOANILINE
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Density

2.35
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Color/Form

NEEDLES FROM ALCOHOL, BENZENE

CAS No.

147-82-0, 52628-37-2
Record name 2,4,6-Tribromoaniline
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Melting Point

120-122 °C
Record name 2,4,6-TRIBROMOANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key applications of 2,4,6-tribromoaniline?

A1: this compound (TBA) is primarily utilized as a flame retardant in epoxy resins [, , , ]. Its effectiveness stems from its synergistic action with other flame retardants like triphenyl phosphate and antimony trioxide (Sb2O3) [, ].

Q2: How does this compound impact the thermal stability of cured epoxy resins?

A2: Research suggests that TBA, when used with a hydride curing agent, has a negligible impact on the heat resistance of cured epoxy resins [, ].

Q3: Are there any studies on incorporating this compound into other polymer systems for flame retardancy?

A3: Yes, researchers have synthesized novel brominated benzoxazine monomers using this compound, aiming to impart flame retardancy to the resulting polymers []. Additionally, a flame-retardant polyether polyol was synthesized using N,N-bis(2-hydroxyethyl)-2,4,6-tribromoaniline as a starting material, demonstrating its potential in polyurethane foam applications [].

Q4: Does this compound affect the mechanical properties of epoxy resins?

A4: Studies indicate that incorporating a small amount of a toughening agent, like vinylpyridine-styrene-butadiene elastomeric nanoparticles, alongside TBA and Sb2O3, can enhance both the toughness and flame retardancy of the epoxy resin without significant adverse effects [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C6H4Br3N, and its molecular weight is 329.83 g/mol.

Q6: What spectroscopic techniques have been employed to characterize this compound?

A6: Researchers have utilized various spectroscopic methods for the characterization of this compound and its derivatives, including Fourier-transform infrared spectroscopy (FTIR) [, , , ], nuclear magnetic resonance spectroscopy (NMR) [, , ], and Raman spectroscopy []. These techniques provide valuable information about the compound's molecular structure and vibrational modes.

Q7: Have there been computational studies on this compound?

A7: Yes, density functional theory (DFT) calculations have been employed to investigate the adsorption of this compound onto various nanomaterials, including graphene, fullerene, and fullerene-like nanocages []. These studies provide insights into the interaction mechanisms and electronic properties of the compound upon adsorption.

Q8: What is known about the environmental impact of this compound?

A8: this compound has been identified as an environmental contaminant, particularly in river sediments impacted by industrial discharge []. Its presence alongside other brominated compounds raises concerns about potential ecotoxicological effects.

Q9: Is this compound biodegradable?

A9: While specific biodegradation pathways haven't been extensively studied in the provided literature, a marine microalga was found to biosynthesize this compound []. This finding suggests the possibility of microbial degradation pathways in the environment.

Q10: Are there any known safety concerns associated with handling this compound?

A10: While specific safety data isn't extensively discussed in the provided research, handling halogenated anilines, including this compound, requires caution due to their potential toxicity []. Appropriate personal protective equipment and safe handling practices should always be employed.

Q11: How is this compound typically quantified in various matrices?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for the quantification of this compound in environmental samples and other matrices [, ]. This method offers high sensitivity and selectivity for the analysis of trace amounts of the compound.

Q12: Are there specific analytical methods for detecting this compound in color additives?

A12: Yes, solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC-MS) has been used to determine the presence of this compound in color additives like D&C Red Nos. 21 and 22 []. This technique is advantageous for analyzing complex matrices and trace-level contaminants.

Q13: When was this compound first synthesized and what were the initial areas of interest?

A13: While the provided literature doesn't pinpoint the exact date of first synthesis, early research on this compound focused on its crystal structure [] and the study of its molecular polarizability through measurements of molar Kerr constants [].

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